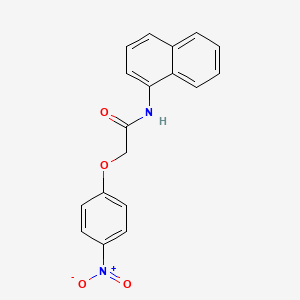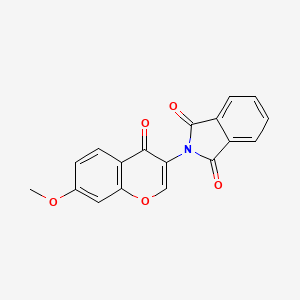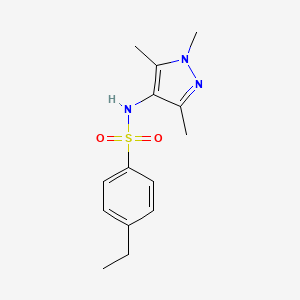![molecular formula C14H12ClNO2S B5763498 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide, also known as CPTH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPTH is a small molecule that has been studied for its ability to inhibit histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene regulation. In
作用機序
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide inhibits the activity of HATs by binding to the substrate-binding site of the enzyme. This binding prevents the enzyme from acetylating histones, which are proteins that play a crucial role in gene regulation. By inhibiting HATs, 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide can alter gene expression and potentially lead to the development of new treatments for various diseases.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit HATs, 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of various diseases.
実験室実験の利点と制限
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows researchers to study its effects on cells and tissues. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide. One area of research is to further investigate its potential as a therapeutic agent for various diseases. Another area of research is to develop more potent and selective inhibitors of HATs, which could lead to the development of more effective treatments for diseases.
In conclusion, 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. It has been shown to inhibit the activity of HATs, alter gene expression, induce apoptosis in cancer cells, and reduce inflammation and oxidative stress in animal models of various diseases. While there are limitations to its use in lab experiments, there are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide.
合成法
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide can be synthesized through a multi-step process starting with 4-chlorothiophenol and 4-hydroxyphenylacetic acid. The synthesis involves the formation of an amide bond between the two starting materials, followed by the introduction of a chloro group to the thiophenol ring.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide has been studied extensively in scientific research for its potential as a therapeutic agent. It has been shown to inhibit the activity of HATs, which are enzymes that play a critical role in gene regulation. By inhibiting HATs, 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide can alter gene expression and potentially lead to the development of new treatments for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c15-10-1-7-13(8-2-10)19-9-14(18)16-11-3-5-12(17)6-4-11/h1-8,17H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADLBPYJOZPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(4-hydroxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)



![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)

![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)